molecular formula C22H22O2 B1310572 (2R)-1-(triphenylmethoxy)-2-propanol CAS No. 20263-26-7

(2R)-1-(triphenylmethoxy)-2-propanol

Cat. No. B1310572
CAS RN: 20263-26-7
M. Wt: 318.4 g/mol
InChI Key: JODCGDLBQGFBTI-GOSISDBHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propanol group and a triphenylmethoxy group. The “2R” configuration would affect the spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar OH group and the large nonpolar triphenylmethoxy group would likely make the compound overall nonpolar .

Scientific Research Applications

Synthesis and Chemical Reactions

  • (2R)-1-(triphenylmethoxy)-2-propanol has been utilized in the study of lignin-related phenylcoumarans, showcasing its relevance in understanding plant cell wall components and their potential applications in biofuels and materials science (Langer, Li, & Lundquist, 2006).
  • The compound has been involved in the resolution of racemic 1,2-diol using triphenylmethyl protection, indicating its utility in stereochemical studies and the development of enantiomerically pure substances (Pétursson & Jonsdottir, 2011).
  • It has also been a part of studies involving chemoselective methylenation of dicarbonyl substrates, highlighting its role in the synthesis of complex organic molecules and pharmaceuticals (Lebel, Davi, & Stoklosa, 2008).

Coordination Chemistry and Catalysis

Solvation and Solvent Effects

  • Its derivatives have been studied for their thermo-solvatochromic properties in aqueous alcohols, shedding light on solvent effects and their impact on chemical reactions, which is crucial in the field of green chemistry and solvent optimization (Tada, Silva, & Seoud, 2003).

Enzymatic and Microbial Mediated Reactions

  • (2R)-1-(triphenylmethoxy)-2-propanol has been involved in studies of enzymatic resolution and microbial mediated reactions, highlighting its role in biocatalysis and the potential for developing eco-friendly and efficient industrial processes (Martins et al., 2011).

Material Science and Structural Analysis

  • The compound has been part of research in material science, particularly in the synthesis of macromolecules with specific architecture, influencing the selectivity of reactions. This has implications in polymer science and the development of new materials (Vautravers & Cole-Hamilton, 2009).

properties

IUPAC Name

(2R)-1-trityloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCGDLBQGFBTI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454033
Record name (2R)-1-(triphenylmethoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(triphenylmethoxy)-2-propanol

CAS RN

20263-26-7
Record name (2R)-1-(triphenylmethoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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